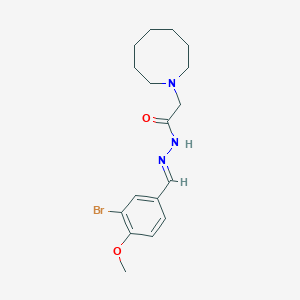

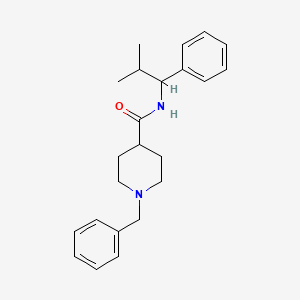

![molecular formula C18H19NO4 B5525112 methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)

methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate and its derivatives involves multiple steps, starting from acetoacetic esters or acetylglycine derivatives. These procedures enable the preparation of various heterocyclic systems, demonstrating the compound's utility as a versatile synthon for creating complex molecules with potential biological activity (Selič, Grdadolnik, & Stanovnik, 1997); (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Molecular Structure Analysis

Structural analysis of derivatives of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate reveals complex molecular geometries conducive to forming heterocyclic compounds. These analyses often involve X-ray crystallography to elucidate the molecular conformations and intermolecular interactions critical for the compound's reactivity and subsequent transformation into desired heterocyclic systems (Asaruddin, Wahab, Mohamed, Rosli, & Fun, 2010).

Chemical Reactions and Properties

The chemical reactivity of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate encompasses various reactions, such as Michael addition, cyclization, and nucleophilic substitution, facilitating the synthesis of a wide range of heterocyclic structures. This reactivity is exploited in synthesizing compounds like pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and pyrazino[1,2-a]pyrimidin-4-one, among others (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

One of the key applications of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate derivatives is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other pyridine and pyrimidine derivatives from related methyl and phenylmethyl esters showcases the versatility of these compounds in generating bioactive heterocycles (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, derivatives of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate have been utilized to prepare a range of substituted fused pyrimidinones, highlighting the compound's utility in generating nucleophilic and electrophilic reaction pathways for heterocyclic system synthesis (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Photopolymerization and Material Science

In material science, derivatives of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate have been explored for their photopolymerization properties. The development of novel alkoxyamine compounds bearing chromophore groups linked directly to the aminoxyl function illustrates the potential of these compounds in initiating polymerization processes under UV irradiation. Such advancements point to new possibilities in creating polymers with tailored properties for specific applications (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).

Advanced Material Synthesis

Furthermore, the application of methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate derivatives extends to the synthesis of hyperbranched aromatic polyimides, showcasing the compound's role in creating high-performance materials. These polyimides, prepared via polyamic acid methyl ester precursors, exhibit desirable properties such as solubility in common organic solvents, which is crucial for their application in electronic and optical devices (Yamanaka, Jikei, & Kakimoto, 2000).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-7-6-10-16(13(12)2)23-11-17(20)19-15-9-5-4-8-14(15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYFCETZBURFMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

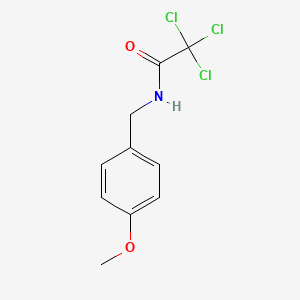

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)

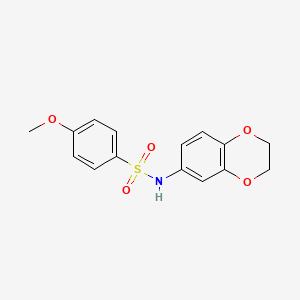

![2-(1H-benzimidazol-1-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5525061.png)

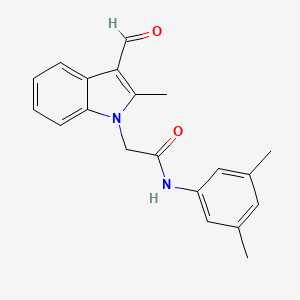

![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)

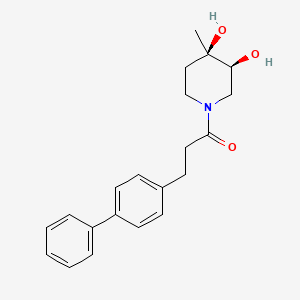

![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)

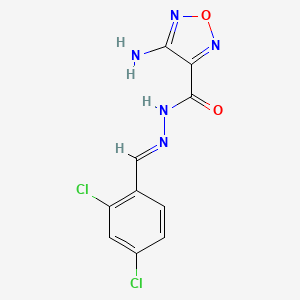

![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)